DPM-1001 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C35H60Cl3N3O3 |

|---|---|

Poids moléculaire |

677.2 g/mol |

Nom IUPAC |

methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride |

InChI |

InChI=1S/C35H57N3O3.3ClH/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27;;;/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3;3*1H/t24-,25-,26-,28+,29+,30-,31-,33+,34+,35+;;;/m1.../s1 |

Clé InChI |

VMETYCIJFJYNQW-KFWJFULESA-N |

SMILES isomérique |

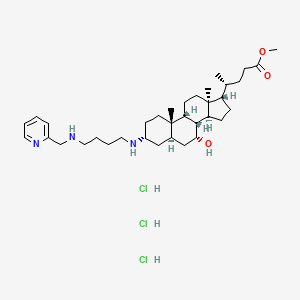

C[C@H](CCC(=O)OC)[C@@H]1CC[C@@H]2[C@]1(CC[C@@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl |

SMILES canonique |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

DPM-1001 Trihydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Methodologies Associated with DPM-1001 Trihydrochloride for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent, orally active, and non-competitive allosteric inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B).[1][2][3] As an analog of the natural compound trodusquemine (B1662500) (MSI-1436), DPM-1001 has garnered significant interest for its therapeutic potential in metabolic diseases such as diabetes and obesity, as well as in conditions associated with copper dysregulation, like Wilson's disease.[1][4][5] This technical guide provides a comprehensive overview of DPM-1001, including its mechanism of action, key experimental data, and detailed protocols for its study.

Core Properties and Mechanism of Action

DPM-1001 exerts its primary pharmacological effect through the specific inhibition of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][4] By binding to an allosteric site on the enzyme, DPM-1001 prevents the dephosphorylation of the insulin receptor (IR) and Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling cascade.[5][6] This inhibition leads to enhanced downstream signaling, thereby improving glucose homeostasis and promoting satiety.[1][4]

Notably, DPM-1001 also possesses potent copper-chelating properties, which contributes to its therapeutic potential in Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Conditions | Reference |

| IC50 (PTP1B) | 100 nM | 30-minute pre-incubation with PTP1B (1-405) | [1][2] |

| IC50 (PTP1B) | 600 nM | No pre-incubation with PTP1B (1-405) | [1][2] |

Table 2: In Vivo Efficacy (Diet-Induced Obese Mice)

| Parameter | Value | Dosage and Duration | Animal Model | Reference |

| Body Weight Reduction | ~5% | 5 mg/kg, once daily (oral or intraperitoneal) for 50 days | High-fat diet-fed mice | [1][2] |

| Improvement in Glucose Tolerance | Significant | 5 mg/kg, once daily for 50 days | High-fat diet-fed mice | [2] |

| Improvement in Insulin Sensitivity | Significant | 5 mg/kg, once daily for 50 days | High-fat diet-fed mice | [2] |

Table 3: In Vivo Efficacy (Wilson's Disease Mouse Model)

| Parameter | Effect | Dosage and Duration | Animal Model | Reference |

| Liver Copper Levels | Lowered | 5 mg/kg, once daily (intraperitoneal) for 2 weeks | Toxic milk mice (Atp7btx-j) | |

| Brain Copper Levels | Lowered | 5 mg/kg, once daily (intraperitoneal) for 2 weeks | Toxic milk mice (Atp7btx-j) | |

| Fecal Copper Excretion | Increased | 5 mg/kg, once daily (intraperitoneal) for 2 weeks | Toxic milk mice (Atp7btx-j) |

Signaling Pathways and Experimental Workflows

DPM-1001 Mechanism of Action in Insulin and Leptin Signaling

References

- 1. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]

DPM-1001 Trihydrochloride: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride is a novel, potent, and orally bioavailable non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] As an analog of the PTP1B inhibitor MSI-1436 (trodusquemine), DPM-1001 has emerged as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and obesity.[4][3] Furthermore, its unique properties as a highly specific copper chelator have led to its investigation as a treatment for Wilson's disease, a rare genetic disorder characterized by copper accumulation.[5][6][7] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical therapeutic target for metabolic disorders due to its role in downregulating the signaling pathways of insulin and leptin. Inhibition of PTP1B enhances the sensitivity of these pathways, offering a potential treatment for insulin resistance and obesity. DPM-1001 is a second-generation PTP1B inhibitor developed to overcome the limitations of earlier compounds, demonstrating improved oral bioavailability and potency.[4][8] Recent discoveries have also highlighted its potent and specific copper-chelating properties, expanding its therapeutic potential to genetic disorders of metal metabolism.[5] DepYmed, Inc. is currently developing DPM-1001 and has received Orphan Drug Designation from the U.S. Food and Drug Administration for its application in Wilson's Disease.[6][7]

Physicochemical Properties and Quantitative Data

DPM-1001 is characterized by the following chemical and biological properties:

| Property | Value | Reference |

| Chemical Formula | C35H57N3O3 | [2] |

| CAS Number | 1471172-27-6 | [2] |

| PTP1B Inhibition (IC50) | 100 nM | [1][3][8] |

| Mechanism of Inhibition | Non-competitive | [1][2] |

| Oral Bioavailability | Yes | [1][4] |

Discovery and Synthesis

The discovery of DPM-1001 stemmed from research into analogs of MSI-1436 (trodusquemine) with improved drug-like properties. While specific, detailed synthesis protocols are often proprietary, the general approach to synthesizing DPM-1001, an aminosterol derivative, would involve a multi-step process starting from a suitable steroid scaffold.

Conceptual Synthesis Workflow

The synthesis would likely involve the functionalization of a steroid core, followed by the attachment of the side chain containing the pyridine (B92270) and amine functionalities, which are crucial for its biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

DPM-1001 Trihydrochloride: A Technical Guide to its Copper Chelation Properties for Researchers and Drug Development Professionals

FARMINGDALE, NY – DPM-1001 trihydrochloride, a novel small molecule, has emerged as a promising therapeutic candidate for conditions characterized by copper overload, most notably Wilson's disease. This technical guide provides an in-depth overview of DPM-1001's core properties, focusing on its potent and selective copper chelation capabilities. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound

DPM-1001, chemically known as methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate, is a potent and highly selective chelator of copper.[1][2] It is orally bioavailable and has demonstrated the ability to cross the blood-brain barrier, making it a particularly attractive candidate for treating the neurological manifestations of copper-related disorders.[3][4] Initially identified as an inhibitor of protein-tyrosine phosphatase 1B (PTP1B)[5][6], its unique copper-binding properties have shifted its therapeutic focus towards diseases of copper dysregulation. In 2022, the U.S. Food and Drug Administration (FDA) granted Orphan Drug designation to DPM-1001 for the treatment of Wilson Disease.[4][7]

Mechanism of Copper Chelation and Selectivity

The remarkable specificity of DPM-1001 for copper is a key feature that distinguishes it from broader metal chelators.[8] Structure-activity relationship studies have revealed that the molecule's copper-binding activity is primarily attributed to the N1-(pyridin-2-ylmethyl)butane-1,4-diamine "tail," while the steroid moiety is responsible for conferring its high selectivity for copper.[2][8]

Electrospray ionization mass spectrometry (ESI-MS) analysis has shown that DPM-1001 forms a complex with copper, while showing no significant binding to a panel of other physiologically relevant metals, including silver, which is isoelectronic with Cu+.[8] This high selectivity is crucial for minimizing potential side effects that can arise from the chelation of other essential metal ions.

dot

Caption: Structure-Function Relationship of DPM-1001.

Quantitative Data on Copper Chelation and Biological Activity

The following tables summarize the key quantitative data related to the copper chelation and biological activity of DPM-1001 and its analogs.

Table 1: Metal Binding Specificity of DPM-1001 and Analogs

| Compound | Metal Ions Tested | Copper Binding | Other Metal Binding |

| DPM-1001 | Cu²⁺, Ag⁺, and a panel of other metals | Yes | No [8] |

| DPM-1003 (3-pyridyl analog) | Cu²⁺, and a panel of other metals | Limited[8] | No[8] |

| Analog 2 (Symmetrical, no steroid) | Cu²⁺, and a panel of other metals | Yes | Yes (all tested)[8] |

Table 2: In Vitro and In Vivo Efficacy of DPM-1001

| Parameter | Value/Effect | Experimental Model |

| Copper Binding Affinity (Kd) | 75 nM | Radiolabeled copper (⁶⁴Cu²⁺) binding assay[8] |

| Analog 2 Copper Binding Affinity (Kd) | 57 nM | Radiolabeled copper (⁶⁴Cu²⁺) binding assay[8] |

| PTP1B Inhibition (IC₅₀) | 100 nM (with 30-min pre-incubation)[9] | In vitro enzyme assay[9] |

| PTP1B Inhibition (IC₅₀) | 600 nM (no pre-incubation)[9] | In vitro enzyme assay[9] |

| Reduction in Liver Copper Levels | Significant decrease | Toxic milk mouse model of Wilson's disease[8] |

| Reduction in Brain Copper Levels | Significant decrease | Toxic milk mouse model of Wilson's disease[8] |

| Effect on Metallothionein Levels | Lowered elevated levels in liver and brain | Toxic milk mouse model of Wilson's disease[8] |

| Cell Viability in High Copper | Rescued cells from copper-induced death | ATP7B knockdown HepG2 cells and fibroblasts from Wilson's disease patients[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DPM-1001's copper chelation properties.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Metal Binding

-

Objective: To determine the formation of a complex between DPM-1001 and various metal ions.

-

Procedure:

-

Prepare a 1 mM solution of DPM-1001, DPM-1003, or analog 2 in water.[8]

-

React 1 equivalent of the compound with 8 equivalents of the respective metal salt (M(NO₃)₂·xH₂O or MSO₄·xH₂O).[8]

-

Stir the reaction solutions for 2 hours at room temperature, 40°C, and 80°C.[8]

-

Dilute each sample fivefold in 50% methanol (B129727) and 0.1% formic acid.[8]

-

Load the diluted sample into a 500-µL syringe for analysis.[8]

-

Perform ESI-MS analysis using a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.[8]

-

Collect data with a scan range of 200–900 m/z over 1 minute, with each full MS scan taking 0.5 seconds.[8]

-

dot

Caption: ESI-MS Experimental Workflow.

Radiolabeled Copper (⁶⁴Cu²⁺) Binding Assay

-

Objective: To quantify the binding affinity of DPM-1001 for copper.

-

Procedure:

-

Incubate a fixed concentration of DPM-1001 (100 nM) with varying concentrations of radiolabeled copper (⁶⁴Cu²⁺).[8]

-

Remove excess, unbound copper by passing the samples through a C18 column.[8]

-

Quantify the amount of ⁶⁴Cu²⁺ bound to DPM-1001 directly using a scintillation counter.[8]

-

Determine the dissociation constant (Kd) from the binding data.

-

Cell Viability Assay in Response to Copper Overload

-

Objective: To assess the ability of DPM-1001 to protect cells from copper-induced toxicity.

-

Procedure:

-

Culture cells (e.g., ATP7B knockdown HepG2 cells or patient-derived fibroblasts) to the desired confluency.

-

Pre-incubate the cells with DPM-1001 (e.g., 2 µM) for 1 hour.[8]

-

Expose the cells to increasing concentrations of copper (e.g., 0 to 1.5 mM).[8]

-

After a defined incubation period, assess cell viability using a standard method such as the MTT assay.

-

Calculate cell viability as a percentage of the untreated control cells.

-

Measurement of Tissue Copper Levels

-

Objective: To quantify the effect of DPM-1001 on copper accumulation in tissues.

-

Procedure:

-

Administer DPM-1001 or a vehicle control to an animal model of Wilson's disease (e.g., toxic milk mice).

-

After the treatment period, collect liver and brain tissues.

-

Prepare the tissue samples for analysis.

-

Measure the copper concentration in the tissue samples using inductively coupled plasma mass spectrometry (ICP-MS).[4]

-

Signaling Pathways and Therapeutic Rationale

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase.[2] This genetic defect impairs the excretion of copper into the bile, leading to its toxic accumulation, primarily in the liver and brain.[2] The excess intracellular copper generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[10]

DPM-1001's therapeutic rationale is based on its ability to chelate and remove this excess copper. By binding to copper, DPM-1001 facilitates its excretion from the body, thereby reducing the copper burden in affected organs and mitigating the downstream pathological effects.

dot

Caption: DPM-1001's Role in Wilson's Disease.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Wilson's disease and potentially other disorders of copper overload. Its high selectivity for copper, oral bioavailability, and ability to penetrate the central nervous system address key limitations of existing treatments. The preclinical data strongly support its continued investigation as a novel therapeutic agent. This technical guide provides a foundational understanding of DPM-1001's copper chelation properties to aid researchers and drug development professionals in their ongoing efforts to bring new and improved treatments to patients.

References

- 1. Wilson’s Disease: A Comprehensive Review of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. med.virginia.edu [med.virginia.edu]

- 6. chl.co.nz [chl.co.nz]

- 7. (PDF) DPM-1001 Decreased Copper Levels and Ameliorated [research.amanote.com]

- 8. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to DPM-1001 Trihydrochloride: Structure, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride is a novel, orally bioavailable small molecule that has garnered significant interest for its dual mechanism of action as a potent, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a highly selective copper chelator. This dual functionality positions DPM-1001 as a promising therapeutic candidate for a range of metabolic disorders and diseases characterized by copper dysregulation. As a PTP1B inhibitor, it enhances insulin (B600854) and leptin signaling pathways, offering potential for the treatment of type 2 diabetes and obesity. Its copper-chelating properties have led to its investigation as a treatment for Wilson's disease, for which it has received Orphan Drug Designation from the U.S. Food and Drug Administration. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Core Structure and Chemical Properties

DPM-1001 is a synthetic small molecule, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436). The trihydrochloride salt form ensures its solubility and suitability for pharmaceutical development.

Table 1: Chemical and Physical Properties of DPM-1001 and its Trihydrochloride Salt

| Property | DPM-1001 (Free Base) | This compound |

| IUPAC Name | methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate[1] | Not available |

| CAS Number | 1471172-27-6[1] | Not available |

| Molecular Formula | C35H57N3O3[1] | C35H60Cl3N3O3[2] |

| Molecular Weight | 567.86 g/mol [1] | 677.23 g/mol [2] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@H]2[C@@H]3--INVALID-LINK--[C@H]3CC[C@@H]4NCCCCNCc5ccccn5)O">C@HCC[C@]12C | C--INVALID-LINK--[C@H]1CC[C@H]2[C@@H]3--INVALID-LINK--[C@H]3CC[C@@H]4NCCCCN(C)C5=CC=CC=C5)O">C@HCC[C@]12C.Cl.Cl.Cl |

Mechanism of Action

DPM-1001 exhibits a dual mechanism of action that contributes to its therapeutic potential.

Allosteric Inhibition of PTP1B

DPM-1001 is a potent and specific, non-competitive inhibitor of PTP1B.[3] PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[4] By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of the insulin receptor and its substrates, as well as components of the leptin signaling cascade, leading to improved glucose homeostasis and reduced appetite.[4]

Copper Chelation

DPM-1001 is a highly specific copper chelator.[5] This property is central to its therapeutic application in Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the liver and brain.[6] DPM-1001 has been shown to effectively reduce copper levels in these tissues in animal models of the disease.[5][6] The copper chelation activity has also been reported to enhance its potency as a PTP1B inhibitor.[4]

Signaling Pathways

The inhibitory action of DPM-1001 on PTP1B positively modulates several critical signaling pathways.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thereby dampening the insulin signal. Inhibition of PTP1B by DPM-1001 is expected to prolong the phosphorylated state of IR and IRS-1, leading to enhanced downstream signaling through the PI3K/Akt pathway, ultimately resulting in increased glucose uptake and improved insulin sensitivity.

Leptin Signaling Pathway

Leptin, a hormone crucial for appetite regulation, signals through the JAK2/STAT3 pathway. PTP1B negatively regulates this pathway by dephosphorylating JAK2. Inhibition of PTP1B by DPM-1001 is anticipated to increase the phosphorylation of JAK2 and STAT3, leading to a more robust anorexigenic signal.

PKM2/AMPK/mTORC1 Signaling Pathway

In the context of cancer, PTP1B has been shown to regulate the PKM2/AMPK/mTORC1 signaling pathway.[7][8] PTP1B inhibition leads to increased phosphorylation of PKM2, which in turn activates AMPK and subsequently inhibits mTORC1 signaling, a key regulator of cell growth and proliferation.[8]

References

- 1. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|BLD Pharm [bldpharm.com]

- 3. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to DPM-1001 Trihydrochloride: A Novel PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DPM-1001 trihydrochloride, a potent and orally bioavailable non-competitive inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B). DPM-1001 has emerged as a significant investigational compound in the fields of diabetes, obesity, and rare diseases due to its unique dual mechanism of action. This document consolidates key data, experimental methodologies, and an exploration of its role in relevant signaling pathways to support ongoing research and development efforts.

DPM-1001 is an analog of trodusquemine (B1662500) (MSI-1436) and demonstrates potent, specific, and orally active inhibition of PTP1B.[1] PTP1B is a well-validated therapeutic target as it negatively regulates insulin (B600854) and leptin signaling pathways.[2][3] By inhibiting PTP1B, DPM-1001 enhances signaling through these pathways, which has been shown to have anti-diabetic effects in animal models of diet-induced obesity.[2][4]

A notable characteristic of DPM-1001 is its ability to chelate copper, a property that enhances its potency as a PTP1B inhibitor.[2][4] This copper-chelating activity has also led to its investigation as a potential therapeutic agent for Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation.[5][6] Preclinical studies have demonstrated that DPM-1001 can reduce copper levels in the liver and brain of mouse models for this disease.[5][6] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug designation for DPM-1001 for the treatment of Wilson Disease.[6]

Chemical and Physical Properties

While a distinct CAS number for this compound is not consistently reported in the public domain, the parent compound, DPM-1001, is identified by CAS Number 1471172-27-6 .[7][8] For the purposes of this guide, all data pertains to the trihydrochloride salt form unless otherwise specified.

| Property | Value |

| CAS Number (Parent) | 1471172-27-6 |

| Molecular Formula | C₃₅H₆₀Cl₃N₃O₃ |

| Molecular Weight | 677.23 g/mol |

In Vitro Potency and Selectivity

DPM-1001 is a potent inhibitor of PTP1B, with its inhibitory activity being time-dependent, suggesting a multi-step binding mechanism.

| Parameter | Value | Conditions |

| IC₅₀ (PTP1B) | 100 nM | With a 30-minute pre-incubation.[1][9] |

| IC₅₀ (PTP1B, no pre-incubation) | 600 nM | Against the PTP1B(1-405) isoform.[1][9] |

In Vivo Efficacy in Animal Models

DPM-1001 has demonstrated efficacy in mouse models of diet-induced obesity, leading to improvements in metabolic parameters.

| Animal Model | Dosage & Administration | Key Findings |

| High-fat diet (HFD)-fed obese C57bl6/J mice | 5 mg/kg, once daily for 50 days (oral or intraperitoneal)[1][9] | ~5% decrease in body weight.[1][9]Improved glucose tolerance and insulin sensitivity.[1][9] |

| Toxic milk mouse model of Wilson's disease | 5 mg/kg for 2 weeks (intraperitoneal)[5] | Lowered copper levels in the liver and brain.[5] |

Experimental Protocols

PTP1B Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the in vitro potency of DPM-1001 against PTP1B using a colorimetric substrate.

Materials:

-

Recombinant human PTP1B (catalytic domain)

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound

-

Stop Solution: 1 M NaOH

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant PTP1B in the assay buffer to the desired concentration.

-

Pre-incubation: Add the PTP1B solution to the wells of the microplate containing the diluted DPM-1001. Incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Prepare a solution of pNPP in the assay buffer. Add the pNPP solution to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The reaction time should be optimized to ensure it remains within the linear range.

-

Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.

-

Data Analysis: Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Study of Diet-Induced Obesity

This protocol describes a typical in vivo study to evaluate the effect of DPM-1001 on metabolic parameters in a diet-induced obesity mouse model.

Animal Model:

-

Male C57bl6/J mice, 18 weeks of age, fed a high-fat diet.[9]

Dosing and Administration:

-

Compound: this compound

-

Dosage: 5 mg/kg[9]

-

Route: Oral or intraperitoneal administration[9]

-

Frequency: Once daily[9]

-

Duration: 50 days[9]

Procedure:

-

Acclimatization and Diet: Acclimate the mice and feed them a high-fat diet to induce obesity.

-

Group Assignment: Randomly assign the obese mice to a vehicle control group and a DPM-1001 treatment group.

-

Treatment: Administer the vehicle or DPM-1001 daily for 50 days.

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.

-

Data Analysis: Compare the changes in body weight, glucose tolerance, and insulin sensitivity between the treatment and control groups.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by DPM-1001 and a typical experimental workflow for its evaluation.

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Caption: A typical workflow for the preclinical evaluation of DPM-1001.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]

- 7. medkoo.com [medkoo.com]

- 8. DPM-1001 - TargetMol Chemicals Inc [bioscience.co.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

DPM-1001 Trihydrochloride: A Comprehensive Solubility Profile for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility profile of DPM-1001 trihydrochloride, a potent and selective non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering critical data on the compound's solubility in various solvents and formulations, alongside its key biological activities.

Core Physicochemical Properties

This compound is recognized for its anti-diabetic properties, stemming from its role as an analog of the specific PTP1B inhibitor MSI-1436.[1] It functions as an orally active agent that has demonstrated the ability to improve insulin (B600854) and leptin signaling in preclinical models, highlighting its therapeutic potential for diabetes and obesity.[3]

Solubility Data

The solubility of this compound has been characterized in several common laboratory solvents and in vivo formulation vehicles. The following table summarizes the quantitative solubility data available for this compound.

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |

| DMSO | 80 | 118.13 | Ultrasonic assistance required.[4] |

| Water | 33.33 | 49.22 | Requires sonication, warming, and heating to 60°C.[4] |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 | ≥ 7.38 | Clear solution.[4] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 | ≥ 7.38 | Clear solution.[4] |

| 10% DMSO >> 90% corn oil | ≥ 5 | ≥ 7.38 | Clear solution.[4] |

Experimental Protocols

In Vitro Stock Solution Preparation:

For aqueous stock solutions, it is recommended to dilute the compound to the working concentration and then sterilize by filtration through a 0.22 μm filter before use.[1] For organic solvent stock solutions, such as in DMSO, direct dissolution with ultrasonic assistance is advised to achieve the concentrations listed in the table above.[4]

In Vivo Formulation Preparation:

A common method for preparing this compound for in vivo administration involves a multi-step process to ensure a clear and stable solution. The following workflow outlines the typical procedure:

Caption: Workflow for the preparation of an in vivo formulation of this compound.

Biological Activity and Signaling Pathway

This compound's primary mechanism of action is the inhibition of PTP1B. PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances the signaling cascade initiated by insulin and leptin binding to their respective receptors, leading to improved glucose metabolism and reduced appetite. This mechanism underlies its observed anti-diabetic and anti-obesity effects.[3]

Caption: Logical relationship of DPM-1001's inhibition of PTP1B and its downstream effects.

Storage and Stability

For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when stored under nitrogen.[1][4] The compound is shipped at ambient temperature and is considered stable for several weeks under these conditions.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

DPM-1001 Trihydrochloride: A Preclinical Overview for Drug Development Professionals

An In-depth Technical Guide

DPM-1001 trihydrochloride, an analog of the protein-tyrosine phosphatase 1B (PTP1B) inhibitor trodusquemine (B1662500) (MSI-1436), is a potent, selective, and orally bioavailable small molecule with a dual mechanism of action.[1][2][3] It functions as a non-competitive, allosteric inhibitor of PTP1B and as a highly selective copper chelator.[2][4][5] These properties position DPM-1001 as a promising therapeutic candidate for metabolic diseases, such as type 2 diabetes and obesity, as well as for conditions characterized by copper dysregulation, like Wilson's disease.[1][4][5] This technical guide provides a comprehensive overview of the preclinical studies of DPM-1001, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

DPM-1001 exerts its therapeutic effects through two primary mechanisms:

-

PTP1B Inhibition: PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways.[1][6] By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of the insulin receptor and its downstream substrates, as well as the JAK2/STAT3 pathway in leptin signaling.[6] This leads to improved glucose homeostasis and reduced appetite.[1][6] DPM-1001 is a potent inhibitor of PTP1B with an IC50 of 100 nM.[2][3][6] The potency of DPM-1001 against the full-length PTP1B (1-405) is time-dependent, improving from an IC50 of 600 nM with no pre-incubation to 100 nM after a 30-minute pre-incubation.[2] This suggests a conformational change or slow-binding kinetics. In contrast, its inhibition of the truncated form of PTP1B (1-321) is not time-dependent.[2]

-

Copper Chelation: DPM-1001 is a highly selective chelator of copper.[4][5] This property is particularly relevant for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the liver and brain due to mutations in the ATP7B gene.[4][5] Preclinical studies have demonstrated that DPM-1001 can effectively reduce copper levels in these organs and promote its excretion.[4][5] The copper chelation activity of DPM-1001 has also been shown to enhance its potency as a PTP1B inhibitor.[1]

Preclinical Efficacy

The preclinical efficacy of DPM-1001 has been evaluated in various in vitro and in vivo models, with significant findings in the areas of metabolic disease and Wilson's disease.

In Vitro Studies

| Assay | Cell Line/System | Key Findings | Reference |

| PTP1B Inhibition | Recombinant PTP1B | IC50 = 100 nM (with 30 min pre-incubation) | [2][3][6] |

| Copper Chelation | In vitro assays | Potent and highly selective for copper | [4][5] |

| Cell Viability in Copper Overload | HepG2 cells with ATP7B knockdown | DPM-1001 (2 µM) improved cell viability in the presence of high copper concentrations (>0.5 mM) | [5] |

| Fibroblasts from Wilson's disease patients | Eliminated adverse effects associated with copper accumulation | [4][5] |

In Vivo Studies: Diet-Induced Obesity

In a mouse model of diet-induced obesity, DPM-1001 demonstrated significant anti-diabetic and anti-obesity effects.

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Body Weight | 18-week-old, high-fat diet-fed male C57bl6/J mice | 5 mg/kg DPM-1001, once daily for 50 days (oral or intraperitoneal) | Led to a 5% decrease in body weight, with weight loss starting within 5 days of treatment and continuing for approximately 3 weeks. | [2] |

| Glucose Metabolism | 18-week-old, high-fat diet-fed male C57bl6/J mice | 5 mg/kg DPM-1001, once daily for 50 days (oral or intraperitoneal) | Improved glucose tolerance and insulin sensitivity. | [2] |

In Vivo Studies: Wilson's Disease

DPM-1001 has shown promise in a genetic mouse model of Wilson's disease, the toxic milk mouse, which has a mutation in the Atp7b gene.

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Tissue Copper Levels | 6-8 week-old male C3He-Atp7btx-j (toxic milk) mice | 5 mg/kg DPM-1001, intraperitoneally for 2 weeks | Lowered copper levels in the liver and brain. | [1][4][5] |

| Copper Excretion | 6-8 week-old male C3He-Atp7btx-j (toxic milk) mice | 5 mg/kg DPM-1001, intraperitoneally for 2 weeks | Increased excretion of copper in the feces. | [4][5] |

| Metallothionein (B12644479) Levels | 6-8 week-old male C3He-Atp7btx-j (toxic milk) mice | 5 mg/kg DPM-1001, intraperitoneally for 2 weeks | Lowered elevated metallothionein levels in the liver and brain. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments conducted with DPM-1001.

PTP1B Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of DPM-1001 against PTP1B.

-

Materials:

-

Recombinant human PTP1B (catalytic domain)

-

p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of DPM-1001 in the assay buffer.

-

Add 10 µL of each DPM-1001 dilution to the wells of a 96-well plate.

-

Add 80 µL of a solution containing recombinant PTP1B to each well.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC50 value.

-

Diet-Induced Obesity Mouse Model

This protocol describes the in vivo evaluation of DPM-1001 in a diet-induced obesity model.

-

Animal Model:

-

Male C57BL/6J mice, 18 weeks of age.

-

Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

-

-

Drug Administration:

-

DPM-1001 is administered at a dose of 5 mg/kg body weight.

-

Administration is performed once daily for 50 days.

-

The route of administration can be oral gavage or intraperitoneal injection.

-

-

Efficacy Endpoints:

-

Body Weight: Monitored daily or weekly.

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Administer a bolus of glucose (1-2 g/kg) via oral gavage or intraperitoneal injection.

-

Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Administer human insulin (0.75-1 U/kg) via intraperitoneal injection.

-

Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.

-

-

Toxic Milk Mouse Model of Wilson's Disease

This protocol details the study of DPM-1001 in a genetic mouse model of Wilson's disease.

-

Animal Model:

-

Male C3He-Atp7btx-j mice (toxic milk mice), 6-8 weeks of age. These mice have a missense mutation in the Atp7b gene, leading to copper accumulation.

-

-

Drug Administration:

-

DPM-1001 is administered at a dose of 5 mg/kg body weight.

-

Administration is via intraperitoneal injection, once daily for 2 weeks.

-

-

Efficacy Endpoints:

-

Tissue Copper Levels:

-

At the end of the treatment period, euthanize the mice and collect liver and brain tissues.

-

Digest the tissues using a mixture of nitric acid and hydrogen peroxide.

-

Analyze the copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

-

Copper Excretion:

-

House mice in metabolic cages to collect feces.

-

Process the fecal samples and analyze for copper content using ICP-MS.

-

-

Visualizations

DPM-1001 Mechanism of Action in Signaling Pathways

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Preclinical Evaluation Workflow for DPM-1001

Caption: Workflow of DPM-1001 preclinical studies.

References

- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

DPM-1001 Trihydrochloride: A Dual-Action Therapeutic Candidate for Wilson's Disease and Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DPM-1001 trihydrochloride is an investigational small molecule demonstrating significant therapeutic potential through a novel dual mechanism of action. It functions as both a highly specific copper chelator and a potent, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This unique profile positions DPM-1001 as a promising candidate for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation, and metabolic conditions such as obesity and type 2 diabetes, where PTP1B-mediated signaling pathways are dysregulated. Preclinical studies have validated its efficacy in relevant animal models, showcasing its ability to reduce copper burden and improve metabolic parameters. This whitepaper provides a comprehensive overview of the core preclinical data, experimental methodologies, and associated signaling pathways for DPM-1001.

Core Therapeutic Mechanisms

DPM-1001's therapeutic potential stems from its two distinct, yet potentially synergistic, molecular activities:

-

Copper Chelation: DPM-1001 is a potent and highly selective chelator of copper.[1] This action is central to its application in Wilson's disease, a condition caused by mutations in the ATP7B gene, which impairs the body's ability to excrete excess copper.[2] The resulting copper overload leads to severe liver and neurological damage.[3] DPM-1001 sequesters excess copper, facilitating its removal from the body.[1]

-

PTP1B Inhibition: DPM-1001 acts as a non-competitive inhibitor of PTP1B, an enzyme that negatively regulates insulin (B600854) and leptin signaling pathways.[4][5] By inhibiting PTP1B, DPM-1001 enhances the downstream signaling of these hormones, which are crucial for glucose homeostasis and appetite control.[6][7] This mechanism underpins its potential for treating obesity and type 2 diabetes.[5]

Preclinical Efficacy and Quantitative Data

In Vitro PTP1B Inhibition

DPM-1001 demonstrates potent and specific inhibition of PTP1B.

| Parameter | Value | Notes |

| IC50 (PTP1B) | 100 nM | Potency improves with a 30-minute pre-incubation.[4] |

| IC50 (PTP1B, no pre-incubation) | 600 nM | [4] |

| Inhibition Type | Non-competitive, Reversible | [4] |

| Selectivity | High for PTP1B | [5] |

Wilson's Disease Mouse Model

Studies in the toxic milk mouse model of Wilson's disease have shown that DPM-1001 effectively reduces copper levels and ameliorates disease-related pathology.[1]

| Parameter | Treatment Group | Result |

| Liver Copper Levels | DPM-1001 treated | Significantly reduced compared to saline-treated controls.[1] |

| Brain Copper Levels | DPM-1001 treated | Significantly reduced compared to saline-treated controls.[1] |

| Hepatic Complications | DPM-1001 treated | Amelioration of enlarged cell size, irregular shape, and arrangement in liver tissue. |

| Metallothionein (B12644479) Levels (Liver & Brain) | DPM-1001 treated | Significantly lowered compared to saline-treated controls.[1] |

Diet-Induced Obesity Mouse Model

In a diet-induced obesity mouse model, DPM-1001 demonstrated significant anti-diabetic and anti-obesity effects.[4]

| Parameter | Treatment Group | Result |

| Body Weight | DPM-1001 treated (5 mg/kg, daily) | ~5% decrease in body weight within 5 days of treatment.[4] |

| Glucose Tolerance | DPM-1001 treated | Improved glucose tolerance.[4] |

| Insulin Sensitivity | DPM-1001 treated | Improved insulin sensitivity.[4] |

| Insulin & Leptin Signaling | DPM-1001 treated | Enhanced signaling.[5] |

Signaling Pathways and Mechanisms of Action

Copper Chelation and Excretion Pathway

DPM-1001's high specificity for copper allows it to bind to the excess metal in tissues like the liver and brain.[1][2] The resulting complex is then excreted from the body, primarily through the feces, thereby reducing the systemic copper burden.[1]

Caption: DPM-1001 binds to excess copper in tissues, forming a complex that is then excreted.

PTP1B Inhibition of Insulin and Leptin Signaling

PTP1B dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), a downstream effector of the leptin receptor (LR), thereby dampening their signaling cascades.[6][7] DPM-1001 inhibits PTP1B, leading to sustained phosphorylation and activation of these pathways.[5]

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling pathways.

Experimental Protocols

PTP1B Inhibition Assay

-

Enzyme: Recombinant human PTP1B (catalytic domain).

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP).

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Procedure:

-

Prepare serial dilutions of DPM-1001.

-

Pre-incubate DPM-1001 with PTP1B for 30 minutes at room temperature.

-

Initiate the reaction by adding pNPP.

-

Incubate at 37°C.

-

Stop the reaction with 1 M NaOH.

-

Measure absorbance at 405 nm to quantify p-nitrophenol production.

-

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Wilson's Disease Mouse Model Study

-

Animal Model: C3He-Atp7btx-j (toxic milk) mice.

-

Treatment: Intraperitoneal or oral administration of DPM-1001 (5 mg/kg) for a specified duration (e.g., 2 weeks for short-term studies).

-

Sample Collection: Liver, brain, and feces.

-

Analysis:

-

Copper Quantification: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure copper levels in tissues and feces.

-

Histology: Rhodanine staining of liver sections to visualize copper deposits. H&E staining to assess liver morphology.

-

Metallothionein Quantification: ELISA or Western blot to measure metallothionein levels in tissue homogenates.

-

Diet-Induced Obesity Mouse Model Study

-

Animal Model: C57BL/6J mice fed a high-fat diet.

-

Treatment: Oral or intraperitoneal administration of DPM-1001 (e.g., 5 mg/kg, once daily).

-

Monitoring: Body weight, food intake.

-

Analysis:

-

Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose levels at various time points.

-

Insulin Tolerance Test (ITT): Administer insulin and measure blood glucose levels at various time points.

-

Western Blot Analysis: Analyze the phosphorylation status of key proteins in the insulin and leptin signaling pathways (e.g., IR, Akt, JAK2, STAT3) in tissue lysates.

-

Experimental Workflow Visualization

Caption: A generalized workflow for the preclinical evaluation of DPM-1001.

Regulatory Status

DPM-1001 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of Wilson Disease, a significant milestone that underscores its potential to address a rare and serious condition.[8]

Conclusion

This compound represents a novel and promising therapeutic agent with a unique dual mechanism of action. Its ability to specifically chelate copper addresses the underlying pathology of Wilson's disease, while its potent inhibition of PTP1B offers a new approach to managing metabolic disorders. The robust preclinical data, demonstrating both target engagement and in vivo efficacy, provide a strong rationale for its continued development. Further clinical investigation is warranted to fully elucidate the therapeutic potential of DPM-1001 in these patient populations.

References

- 1. Wilson Disease - DepYmed [depymed.com]

- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - CSHL Scientific Digital Repository [repository.cshl.edu]

- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Integrated Multi-Omics Analysis Defines Key Pathway Alterations in a Diet-Induced Obesity Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

DPM-1001 Trihydrochloride: A Technical Guide for Diabetes and Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride has emerged as a promising investigational compound in the fields of diabetes and obesity research. It is a potent, selective, and orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By inhibiting PTP1B, DPM-1001 enhances insulin and leptin sensitivity, making it a compelling therapeutic candidate for type 2 diabetes and obesity. This technical guide provides an in-depth overview of DPM-1001, including its mechanism of action, preclinical data, experimental protocols, and the signaling pathways it modulates.

Introduction

The global rise in obesity and type 2 diabetes necessitates the development of novel therapeutic strategies. Protein-tyrosine phosphatase 1B (PTP1B) has been identified as a highly validated therapeutic target for these metabolic disorders due to its critical role in attenuating insulin and leptin signaling.[1][3][4] this compound is an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436) and has demonstrated significant potential in preclinical studies.[1] A unique characteristic of DPM-1001 is its ability to chelate copper, which enhances its potency as a PTP1B inhibitor.[1] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of DPM-1001.

Mechanism of Action

DPM-1001 is a non-competitive inhibitor of PTP1B.[5] PTP1B is an enzyme that dephosphorylates key proteins in the insulin and leptin signaling cascades, effectively dampening their signals.

-

Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS-1/2), leading to decreased insulin sensitivity.[5][6] By inhibiting PTP1B, DPM-1001 promotes the phosphorylation of these key signaling molecules, thereby enhancing the downstream effects of insulin, such as glucose uptake and utilization.

-

Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[5][7] Inhibition of PTP1B by DPM-1001 leads to increased JAK2 phosphorylation, which in turn activates the STAT3 transcription factor, ultimately promoting satiety and increasing energy expenditure.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of DPM-1001.

Table 1: In Vitro Potency of DPM-1001

| Parameter | Value | Notes |

| IC₅₀ | 100 nM | Against PTP1B after a 30-minute pre-incubation.[5] |

| IC₅₀ (no pre-incubation) | 600 nM | Against the PTP1B(1-405) isoform.[5] |

| Inhibition Type | Non-competitive | [5] |

Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced Obesity Mouse Model

| Parameter | Result | Treatment Details |

| Body Weight Reduction | ~5% decrease | 5 mg/kg, once daily for 50 days (oral or intraperitoneal).[1][5] |

| Onset of Weight Loss | Within 5 days of treatment | [1] |

| Duration of Weight Loss | Continued for approximately 3 weeks | [1] |

| Glucose Homeostasis | Improved glucose tolerance and insulin sensitivity | [1] |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by DPM-1001.

Caption: Insulin Signaling Pathway and the inhibitory effect of DPM-1001 on PTP1B.

Caption: Leptin Signaling Pathway and the inhibitory effect of DPM-1001 on PTP1B.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

In Vivo Diet-Induced Obesity Mouse Model

-

Animal Model: Male C57Bl6/J mice are typically used.

-

Diet: Mice are fed a high-fat diet to induce obesity and insulin resistance.

-

Treatment Groups:

-

Vehicle control (e.g., saline)

-

DPM-1001 (5 mg/kg body weight)

-

-

Administration: DPM-1001 can be administered either orally or via intraperitoneal injection.

-

Dosing Regimen: Once daily for a period of 50 days.[5]

-

Outcome Measures:

-

Body Weight: Monitored regularly throughout the study.

-

Glucose Tolerance Test (GTT): Performed to assess the ability to clear a glucose load from the blood.

-

Insulin Tolerance Test (ITT): Conducted to evaluate insulin sensitivity.

-

Tissue Analysis: At the end of the study, tissues such as liver, adipose, and muscle can be collected for further analysis (e.g., Western blotting for signaling protein phosphorylation).

-

PTP1B Inhibition Assay

-

Enzyme: Recombinant human PTP1B is used.

-

Substrate: A synthetic phosphopeptide substrate is typically used.

-

Inhibitor: DPM-1001 is pre-incubated with the enzyme for 30 minutes to achieve maximal potency.

-

Assay Principle: The assay measures the release of phosphate (B84403) from the substrate, which is catalyzed by PTP1B. The inhibitory effect of DPM-1001 is determined by the reduction in phosphate release.

-

Detection: The amount of released phosphate is quantified using a colorimetric method.

-

IC₅₀ Determination: The concentration of DPM-1001 that causes 50% inhibition of PTP1B activity is calculated.

Caption: General experimental workflow for preclinical evaluation of DPM-1001.

Conclusion

This compound is a potent and selective PTP1B inhibitor with a dual mechanism of enhancing both insulin and leptin signaling. Preclinical studies have demonstrated its efficacy in reducing body weight and improving glucose homeostasis in animal models of diet-induced obesity. Its oral bioavailability further enhances its potential as a therapeutic agent. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research and development of DPM-1001 for the treatment of diabetes and obesity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Harnessing insulin- and leptin-induced oxidation of PTP1B for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

DPM-1001 Trihydrochloride in Wilson's Disease: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilson's disease is a rare genetic disorder characterized by toxic copper accumulation in the liver and brain, leading to severe hepatic and neurological dysfunction. Current treatments, primarily centered on copper chelation, are often associated with significant side effects, highlighting the urgent need for novel therapeutic strategies. DPM-1001 trihydrochloride, a novel small molecule, has emerged as a promising preclinical candidate. This technical guide provides an in-depth overview of the preclinical studies on DPM-1001 in the context of Wilson's disease, focusing on its dual mechanism of action as a potent copper chelator and an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). We present a comprehensive summary of the available quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase essential for biliary copper excretion.[1][2] The resulting copper overload leads to oxidative stress, cellular damage, and a cascade of clinical manifestations, including liver cirrhosis, neuropsychiatric symptoms, and Kayser-Fleischer rings in the cornea.[3] While existing copper chelators like D-penicillamine and trientine are the mainstay of treatment, their use can be limited by adverse effects and incomplete efficacy.[1][4]

This compound has been identified as a promising therapeutic agent for Wilson's disease. It is an orally bioavailable small molecule that can cross the blood-brain barrier.[3][5] Preclinical studies have demonstrated its ability to selectively chelate copper and promote its excretion, thereby reducing copper burden in key organs.[1][5] Furthermore, DPM-1001 is also a known inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[6] While the primary therapeutic benefit in Wilson's disease is attributed to its copper-chelating properties, the inhibition of PTP1B may offer additional, yet to be fully elucidated, advantages. This guide synthesizes the currently available preclinical data on DPM-1001 in Wilson's disease models.

Mechanism of Action

DPM-1001 exhibits a dual mechanism of action that is of significant interest for the treatment of Wilson's disease.

Copper Chelation

The primary and most well-documented mechanism of DPM-1001 in the context of Wilson's disease is its high-affinity and selective binding to copper.[5] This chelation facilitates the removal of excess copper from tissues, particularly the liver and brain, and promotes its excretion from the body.[1][5]

PTP1B Inhibition

DPM-1001 is also a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[6] PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 can enhance the signaling of these pathways, which is a validated therapeutic target for diabetes and obesity.[6] The direct implications of PTP1B inhibition on the pathophysiology of Wilson's disease are still under investigation. However, it is plausible that this secondary mechanism could address potential metabolic co-morbidities or have unforeseen synergistic effects with copper reduction.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of DPM-1001.

Table 1: In Vitro Efficacy of DPM-1001

| Parameter | Cell Line | Condition | DPM-1001 Concentration | Outcome | Citation |

| Cell Viability | HepG2 (ATP7B knockdown) | Copper-induced toxicity | 2 µM | Rescued cells from copper-induced death | [5] |

| Cell Viability | Wilson's Disease Patient-derived Fibroblasts | Copper-induced toxicity | Not specified | Inhibited copper-induced cell death | [5] |

Table 2: In Vivo Efficacy of DPM-1001 in the Toxic Milk Mouse Model of Wilson's Disease

| Parameter | Tissue | Treatment Group | Result | Statistical Significance | Citation |

| Copper Levels | Liver | DPM-1001 treated vs. Saline treated | Significant reduction | p < 0.01 | [5] |

| Copper Levels | Brain | DPM-1001 treated vs. Saline treated | Significant reduction | p < 0.01 | [5] |

| Metallothionein Levels | Liver | DPM-1001 treated vs. Saline treated | Significant reduction | p < 0.01 | [5] |

| Metallothionein Levels | Brain | DPM-1001 treated vs. Saline treated | Significant reduction | p < 0.01 | [5] |

Experimental Protocols

This section provides a detailed description of the methodologies used in the key preclinical studies of DPM-1001.

In Vitro Cell Viability Assay

-

Cell Lines:

-

HepG2 cells with siRNA-mediated knockdown of ATP7B.

-

Fibroblasts derived from Wilson's disease patients.

-

-

Treatment:

-

Cells were pre-incubated with DPM-1001 (2 µM in the case of HepG2 cells) for a specified period.

-

Subsequently, cells were exposed to varying concentrations of copper to induce toxicity.

-

-

Viability Assessment:

-

Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

Animal Model and In Vivo Efficacy Studies

-

Animal Model:

-

The "toxic milk" (tx) mouse model was used. This is a naturally occurring mouse strain with a mutation in the Atp7b gene, leading to copper accumulation and a phenotype that mimics human Wilson's disease.[5]

-

-

Treatment Regimen:

-

Mice were administered DPM-1001 either orally or via intraperitoneal injection.

-

A control group received a saline solution.

-

The specific dosage and duration of treatment varied depending on the experimental endpoint.

-

-

Tissue Analysis:

-

Following the treatment period, liver and brain tissues were harvested.

-

Copper levels in the tissues were quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.

-

Metallothionein levels, which are indicative of copper load, were measured using commercially available ELISA kits.

-

-

Histological Analysis:

-

Liver tissue sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess general morphology and signs of pathology.

-

Rhodanine staining was used to specifically visualize copper deposits in the liver.

-

Signaling Pathways and Experimental Workflows

PTP1B Signaling Pathway

The following diagram illustrates the canonical PTP1B signaling pathway, primarily its role in the negative regulation of insulin signaling. Inhibition of PTP1B by DPM-1001 would be expected to enhance this pathway, leading to increased downstream signaling.

Caption: PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the Insulin Receptor.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of DPM-1001 in the toxic milk mouse model of Wilson's disease.

Caption: Workflow for assessing DPM-1001's in vivo efficacy in a Wilson's disease mouse model.

Clinical Development Status

As of the latest available information, this compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of Wilson's disease.[3] This designation is intended to encourage the development of drugs for rare diseases. DepYmed, Inc., the company developing DPM-1001, has indicated that it is a "clinical candidate". However, a thorough search of public clinical trial registries (such as ClinicalTrials.gov) did not yield any registered clinical trials for DPM-1001 in Wilson's disease at the time of this writing. Therefore, no clinical data on the safety or efficacy of DPM-1001 in human subjects is currently available in the public domain.

Conclusion and Future Directions

This compound has demonstrated significant promise in preclinical models of Wilson's disease. Its ability to effectively chelate copper and reduce its accumulation in the liver and brain of a relevant animal model provides a strong rationale for its continued development.[1][5] The dual mechanism of PTP1B inhibition presents an intriguing, though not yet fully understood, aspect of its therapeutic potential.[6]

The progression of DPM-1001 into clinical trials will be a critical next step. Future research should focus on:

-

Initiation of Clinical Trials: Phase 1 studies to evaluate the safety, tolerability, and pharmacokinetics of DPM-1001 in healthy volunteers and subsequently in patients with Wilson's disease are paramount.

-

Elucidating the Role of PTP1B Inhibition: Further investigation is needed to determine the specific contribution of PTP1B inhibition to the therapeutic effects of DPM-1001 in Wilson's disease.

-

Long-term Efficacy and Safety: Preclinical studies of longer duration would provide valuable insights into the sustained effects and potential long-term safety of DPM-1001.

References

- 1. Resveratrol Impairs Insulin Signaling in Hepatic Cells via Activation of PKC and PTP1B Pathways [mdpi.com]

- 2. Potent inhibition of protein tyrosine phosphatase 1B by copper complexes: implications for copper toxicity in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Resveratrol Impairs Insulin Signaling in Hepatic Cells via Activation of PKC and PTP1B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein tyrosine phosphatase 1B modulates GSK3β/Nrf2 and IGFIR signaling pathways in acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

DPM-1001 Trihydrochloride: A Potential Therapeutic for Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a novel small molecule with a dual mechanism of action that positions it as a compelling candidate for the treatment of a range of neurodegenerative disorders. It is a potent, orally bioavailable, and highly selective copper chelator, and a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] This technical guide provides an in-depth overview of the preclinical data for DPM-1001 and its therapeutic potential in neurodegenerative disease models, focusing on its role in Wilson's Disease and the broader implications of PTP1B inhibition for conditions such as Alzheimer's Disease.

Core Mechanisms of Action

Copper Chelation

Elevated copper levels in the brain are implicated in the pathology of several neurodegenerative diseases, including Wilson's Disease and potentially Alzheimer's Disease.[1][4] DPM-1001 has demonstrated remarkable specificity for copper, effectively binding to and promoting the excretion of excess copper.[1][5] This action helps to mitigate copper-induced oxidative stress and cellular damage.

PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[6] In the central nervous system, PTP1B is involved in neuroinflammation, synaptic plasticity, and neuronal survival.[7][8] By inhibiting PTP1B, DPM-1001 can potentially enhance neuroprotective signaling pathways and reduce neuroinflammation.

Preclinical Evidence in Neurodegenerative Disease Models

Wilson's Disease

Wilson's Disease is a genetic disorder characterized by toxic copper accumulation in the liver and brain.[3] DPM-1001 has been extensively studied in the toxic milk mouse model of Wilson's Disease, a well-established animal model for this condition.[1][2]

Experimental Protocol: DPM-1001 Treatment in the Toxic Milk Mouse Model [2]

-

Animal Model: Toxic milk mice, which have a mutation in the Atp7b gene, leading to copper accumulation.

-

Treatment: Male mice (6–8 weeks of age) were administered DPM-1001 intraperitoneally at a dose of 5 mg/kg for 2 weeks.

-

Sample Collection: Liver and brain tissues were collected for biochemical analysis.

-

Analysis: Copper levels were measured using inductively coupled plasma mass spectrometry (ICP-MS). Metallothionein levels were quantified as a marker of copper load.

Quantitative Data from the Wilson's Disease Mouse Model [2]

| Tissue | Parameter | Saline-Treated Toxic Milk Mice | DPM-1001-Treated Toxic Milk Mice | Wild-Type Mice |

| Liver | Copper (µg/g) | ~150 | ~50 | ~10 |

| Metallothionein (relative units) | Significantly Elevated | Reduced to near Wild-Type Levels | Baseline | |

| Brain | Copper (µg/g) | ~20 | ~10 | ~5 |

| Metallothionein (relative units) | Significantly Elevated | Reduced to near Wild-Type Levels | Baseline |

Note: The values presented are approximate and based on graphical data from the cited source.

These results demonstrate that DPM-1001 effectively reduces copper levels in both the liver and brain of a relevant animal model of Wilson's Disease, ameliorating the biochemical hallmarks of the disease.[2]

Alzheimer's Disease and the Promise of PTP1B Inhibition

While direct studies of DPM-1001 in Alzheimer's disease models are not yet published, compelling evidence from studies on its analog, trodusquemine (B1662500) (MSI-1436), highlights the therapeutic potential of PTP1B inhibition.[9][10]

Proposed Signaling Pathway for PTP1B Inhibition in Microglia

In the context of Alzheimer's disease, PTP1B is highly expressed in microglia, the primary immune cells of the brain.[11] Inhibition of PTP1B is proposed to enhance microglial phagocytosis of amyloid-β (Aβ) plaques through the modulation of spleen tyrosine kinase (SYK) and the downstream AKT-mTOR signaling pathway.[11][12]

Caption: Proposed mechanism of PTP1B inhibition by DPM-1001 in microglia.

Experimental Workflow: Investigating PTP1B Inhibitors in an Alzheimer's Disease Mouse Model [9][10]

Caption: Experimental workflow for evaluating PTP1B inhibitors in an AD mouse model.

Studies using trodusquemine in Alzheimer's disease mouse models have shown:

-

Improved Cognitive Function: Amelioration of memory deficits in behavioral tests like the Morris water maze.[9]

-

Reduced Aβ Pathology: Decreased amyloid-β plaque burden in the brain.[11]

-

Modulation of Neuroinflammation: Reduced astrogliosis and altered microglial activation states.[10]

-

Enhanced Insulin Signaling: Restoration of insulin signaling pathways in the brain.[9]

These findings strongly suggest that the PTP1B inhibitory activity of DPM-1001 could be beneficial in Alzheimer's disease and other neurodegenerative conditions with a neuroinflammatory component.

Future Directions and Conclusion

This compound represents a promising therapeutic candidate with a novel dual mechanism of action relevant to multiple neurodegenerative diseases. Its proven efficacy in a preclinical model of Wilson's Disease provides a strong foundation for its clinical development for this indication. Furthermore, the extensive preclinical data on the role of PTP1B inhibition in Alzheimer's disease models suggests a significant opportunity to explore the therapeutic potential of DPM-1001 in this and other neurodegenerative disorders. Further preclinical studies are warranted to directly evaluate the efficacy of DPM-1001 in models of Alzheimer's, Parkinson's, and other related diseases to fully elucidate its therapeutic potential. The ability to both correct metal ion dyshomeostasis and modulate key neuroinflammatory and survival pathways makes DPM-1001 a unique and compelling molecule for the future of neurodegenerative disease drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights Into the Role of Copper in Neurodegenerative Diseases and the Therapeutic Potential of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. depymed.com [depymed.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer’s Therapy? [frontiersin.org]

- 8. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuronal Protein Tyrosine Phosphatase 1B Hastens Amyloid β-Associated Alzheimer's Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. PTP1B inhibition promotes microglial phagocytosis in Alzheimer's disease models by enhancing SYK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

DPM-1001 Trihydrochloride: A Comprehensive Technical Review of its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride is a novel small molecule under preclinical investigation, distinguished by its dual mechanism of action as both a potent, selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B) and a highly specific copper chelator.[1][2][3] This unique profile positions DPM-1001 as a promising therapeutic candidate for a range of metabolic and rare diseases, including diabetes, obesity, and Wilson's disease.[2][3][4] This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data for DPM-1001, with a focus on its mechanism of action, in vitro and in vivo efficacy, and reported safety observations. While comprehensive toxicological data such as LD50 values are not yet publicly available, existing studies suggest a favorable safety profile in preclinical models.

Introduction

DPM-1001 is an analog of trodusquemine (B1662500) (MSI-1436), a known PTP1B inhibitor.[3] Its development has been driven by the need for orally bioavailable PTP1B inhibitors with improved therapeutic potential.[3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a well-validated target for the treatment of type 2 diabetes and obesity.[3] Additionally, DPM-1001's potent and selective copper-chelating properties have led to its investigation as a treatment for Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation.[2][4]

Mechanism of Action

DPM-1001 exerts its therapeutic effects through two distinct but potentially synergistic mechanisms:

-